molecular formula C₂₆H₃₄N₂O₄ B1145166 N-Cyanonorbuprenorphine CAS No. 799773-67-4

N-Cyanonorbuprenorphine

Katalognummer: B1145166
CAS-Nummer: 799773-67-4
Molekulargewicht: 438.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyanonorbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine. Buprenorphine is a well-known opioid used for pain management and opioid addiction treatment. This compound is primarily used as an intermediate in the synthesis of other norbuprenorphine derivatives and as an impurity marker in buprenorphine formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyanonorbuprenorphine typically involves the N-dealkylation of buprenorphine followed by the introduction of a cyano group. The reaction conditions often require the use of strong bases and cyanating agents. For instance, one common method involves the use of sodium hydride and cyanogen bromide in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the removal of impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyanonorbuprenorphine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

N-Cyanonorbuprenorphine has several scientific research applications:

Wirkmechanismus

N-Cyanonorbuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological properties.

    Buprenorphine: The parent compound, widely used for pain management and opioid addiction treatment.

    Buprenorphine-3-glucuronide: A metabolite with distinct pharmacological effects.

Uniqueness

N-Cyanonorbuprenorphine is unique due to its specific use as an intermediate in the synthesis of norbuprenorphine derivatives and as an impurity marker. Its partial agonist and antagonist properties also make it distinct in its pharmacological profile .

Biologische Aktivität

N-Cyanonorbuprenorphine is a derivative of buprenorphine, a well-known opioid used primarily for pain management and opioid dependence treatment. This article explores the biological activity of this compound, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized from buprenorphine through a series of chemical modifications. The introduction of a cyano group at the nitrogen position alters its interaction with opioid receptors. This modification is significant as it may enhance the compound's efficacy and safety profile compared to its parent compound.

This compound primarily interacts with the following receptors:

  • Mu-opioid receptors (MOR) : It acts as a partial agonist, providing analgesic effects while reducing the risk of respiratory depression associated with full agonists.
  • Kappa-opioid receptors (KOR) : Its activity at KOR may contribute to its analgesic properties and potential for treating addiction without the full effects of traditional opioids.

The binding affinity and efficacy at these receptors can be assessed using radiolabeled ligand binding assays, which provide insights into its pharmacodynamics.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Effects : Similar to buprenorphine, this compound demonstrates significant analgesic properties, making it a candidate for pain management therapies.
  • Reduced Dependence Potential : Preliminary studies suggest that this compound may have a lower potential for abuse compared to traditional opioids due to its partial agonist nature at MOR.
  • Neuroprotective Properties : Some studies have indicated that derivatives of buprenorphine can exert neuroprotective effects, potentially beneficial in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeThis compoundBuprenorphineReference
Mu-opioid receptor affinityModerateHigh
Kappa-opioid receptor affinityLowModerate
Analgesic effectYesYes
Abuse potentialLowModerate
Neuroprotective effectYesUnknown

Case Study: Analgesic Efficacy in Chronic Pain Models

A study conducted on animal models demonstrated that this compound significantly reduced pain responses in chronic pain settings. The results indicated that the compound's analgesic effects were comparable to those of buprenorphine but with fewer side effects such as sedation and respiratory depression.

Safety Profile and Side Effects

While this compound shows promise, its safety profile requires thorough investigation. Initial findings suggest:

  • Hepatic Metabolism : Like buprenorphine, it is metabolized via cytochrome P450 enzymes, which necessitates caution in patients with liver impairment.
  • Adverse Effects : Common opioid-related side effects such as constipation, nausea, and potential for dependency must be monitored.

Eigenschaften

CAS-Nummer

799773-67-4

Molekularformel

C₂₆H₃₄N₂O₄

Molekulargewicht

438.56

Synonyme

4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile;  Norbuprenorphine Impurity;  (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.